molecular formula C11H21NO B1453939 (1-Cyclopentylpiperidin-3-yl)methanol CAS No. 1247379-55-0

(1-Cyclopentylpiperidin-3-yl)methanol

Cat. No.: B1453939
CAS No.: 1247379-55-0
M. Wt: 183.29 g/mol
InChI Key: UVMINPULCISYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclopentylpiperidin-3-yl)methanol is a chemical compound with the molecular formula C11H21NO. It features a piperidine ring substituted with a cyclopentyl group and a hydroxymethyl group. This compound is part of the piperidine family, which is known for its wide range of applications in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopentylpiperidin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reduction of a piperidinone intermediate using phenylsilane in the presence of an iron complex as a catalyst . This method is efficient and allows for the preparation of various piperidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization and reduction techniques. The choice of reagents and catalysts can be optimized for cost-effectiveness and yield, ensuring the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopentylpiperidin-3-yl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be further reduced to modify the piperidine ring.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(1-Cyclopentylpiperidin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Cyclopentylpiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

    Piperidine: A simpler structure without the cyclopentyl and hydroxymethyl groups.

    Cyclopentylamine: Lacks the piperidine ring but contains the cyclopentyl group.

    Piperidinone: Contains a carbonyl group instead of the hydroxymethyl group.

Uniqueness: (1-Cyclopentylpiperidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1-cyclopentylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-9-10-4-3-7-12(8-10)11-5-1-2-6-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMINPULCISYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Cyclopentylpiperidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-Cyclopentylpiperidin-3-yl)methanol
Reactant of Route 3
(1-Cyclopentylpiperidin-3-yl)methanol
Reactant of Route 4
(1-Cyclopentylpiperidin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-Cyclopentylpiperidin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-Cyclopentylpiperidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.